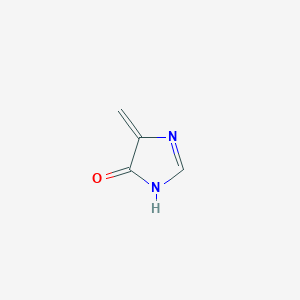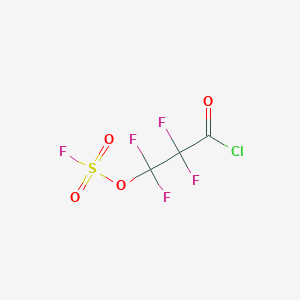
3-Chloro-1,1,2,2-tetrafluoro-3-oxopropyl sulfurofluoridate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-1,1,2,2-tetrafluoro-3-oxopropyl sulfurofluoridate is a chemical compound with a unique structure that includes chlorine, fluorine, oxygen, and sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1,1,2,2-tetrafluoro-3-oxopropyl sulfurofluoridate typically involves the reaction of chlorinated and fluorinated precursors under controlled conditions. The exact synthetic route may vary, but it generally includes steps such as halogenation, oxidation, and sulfonation. Specific reagents and catalysts are used to facilitate these reactions, ensuring the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully monitored and controlled. The use of advanced technologies such as continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-1,1,2,2-tetrafluoro-3-oxopropyl sulfurofluoridate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert it to lower oxidation state compounds.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl fluorides, while reduction could produce fluorinated alcohols.
Aplicaciones Científicas De Investigación
3-Chloro-1,1,2,2-tetrafluoro-3-oxopropyl sulfurofluoridate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals, including surfactants and polymers.
Mecanismo De Acción
The mechanism by which 3-Chloro-1,1,2,2-tetrafluoro-3-oxopropyl sulfurofluoridate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s fluorine atoms can form strong hydrogen bonds, influencing its binding affinity and specificity. Pathways involved may include inhibition of specific enzymes or modulation of signaling cascades.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,1,2-Tetrafluoro-3-iodopropane
- 2-Chloro-1,1,1,2-tetrafluoroethane
- 1-Chloro-3,3,3-trifluoro-2-methylpropene
Uniqueness
Compared to similar compounds, 3-Chloro-1,1,2,2-tetrafluoro-3-oxopropyl sulfurofluoridate stands out due to its unique combination of chlorine, fluorine, and sulfur atoms. This unique structure imparts specific chemical and physical properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
110072-13-4 |
|---|---|
Fórmula molecular |
C3ClF5O4S |
Peso molecular |
262.54 g/mol |
Nombre IUPAC |
2,2,3,3-tetrafluoro-3-fluorosulfonyloxypropanoyl chloride |
InChI |
InChI=1S/C3ClF5O4S/c4-1(10)2(5,6)3(7,8)13-14(9,11)12 |
Clave InChI |
CWZVDYDYQPZRAN-UHFFFAOYSA-N |
SMILES canónico |
C(=O)(C(C(OS(=O)(=O)F)(F)F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


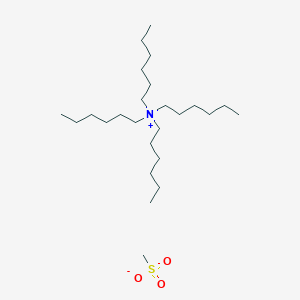
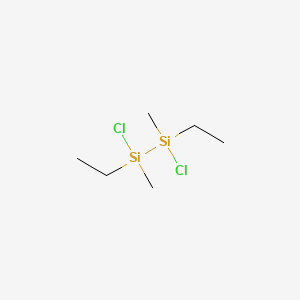
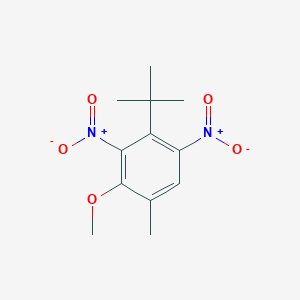

![4,4'-[Oxydi(ethane-2,1-diyl)]bis(2,6-dimethylmorpholine)](/img/structure/B14329144.png)
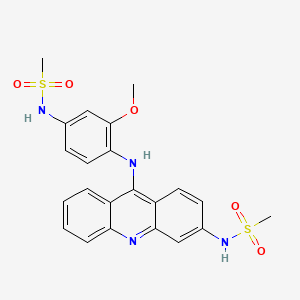
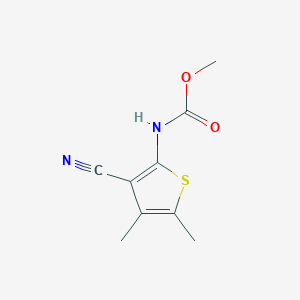
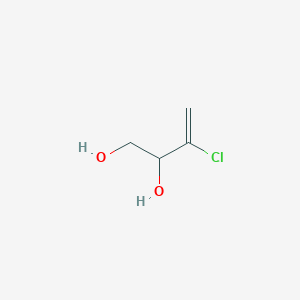
![[(1,2-Dichloroethenyl)selanyl]benzene](/img/structure/B14329167.png)
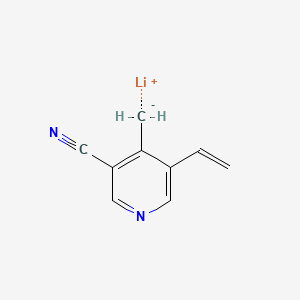

![Ethyl (2E)-[(propan-2-yl)imino]acetate](/img/structure/B14329181.png)
![3a,4-Dihydrospiro[cyclopenta[c]furan-1,1'-cyclopentan]-5(3H)-one](/img/structure/B14329189.png)
